molecular formula C9H17NSSi B144738 2-(tert-Butyldimethylsilyl)thiazole CAS No. 137382-38-8

2-(tert-Butyldimethylsilyl)thiazole

Cat. No. B144738
M. Wt: 199.39 g/mol
InChI Key: DKQFKRXPJSBPOF-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyl)thiazole is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. The tert-butyldimethylsilyl (TBDMS) group is a common silyl ether protecting group used in organic synthesis to protect sensitive hydroxyl groups. It is known for its stability and can be introduced into a variety of chemical compounds to modify their physical and chemical properties or to protect functional groups during complex synthetic sequences.

Synthesis Analysis

The synthesis of 2-(tert-Butyldimethylsilyl)thiazole and related compounds often involves the use of silylation agents. For instance, N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide or N-tert-butyldimethylsilylimidazole can be employed to derivatize thiols, resulting in tert-butyldimethylsilyl derivatives that are stable and can be separated by gas-liquid chromatography . Additionally, the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing thiadiazoles has been reported, where the thiadiazole moiety is shown to improve or maintain the activity of the compounds, suggesting a method for novel pesticide development .

Molecular Structure Analysis

The molecular structure of 2-(tert-Butyldimethylsilyl)thiazole-related compounds can be characterized by various spectroscopic methods. For example, the structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate shows a strong interaction between the sulfonyl group and the thiadiazole ring, indicating the influence of substituents on the overall molecular conformation . Similarly, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine has been determined, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure stabilized by π-π contacts .

Chemical Reactions Analysis

The chemical reactivity of 2-(tert-Butyldimethylsilyl)thiazole derivatives can be tuned by modifying the substituents on the thiazole ring. For instance, O-tert-butyldimethylsilylimidazolyl aminals, which are derivatives of aldehydes, can react with organolithium reagents in a manner similar to the parent aldehydes, allowing for the tuning of their reactivity . Asymmetric Mannich reactions involving imidazo[2,1-b]thiazole-derived nucleophiles have also been reported, yielding compounds with high stereoselectivity and potential biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(tert-Butyldimethylsilyl)thiazole derivatives are influenced by the presence of the TBDMS group and other substituents. These derivatives are typically colorless and stable at room temperature for extended periods . The introduction of the TBDMS group can also affect the boiling point, solubility, and chromatographic behavior of the compounds, facilitating their identification and separation during analytical procedures . The stability and reactivity of these compounds can be further explored through their interactions with various reagents and under different reaction conditions .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The thiazolo[5,4-d]thiazole moiety, closely related to 2-(tert-Butyldimethylsilyl)thiazole, has been utilized in the development of compounds like t-HTTH and t-MTTH for organic light-emitting diodes (OLEDs). These compounds undergo a reversible excited-state intramolecular proton transfer (ESIPT) leading to emissions that can be tuned from blue to yellow, enabling white-light luminescence. This property is harnessed to create white organic light-emitting diodes (WOLEDs) with tailored emissions (Zhang et al., 2016).

Aggregation-Induced Emission Enhancement (AIEE)

2-(2'-hydroxyphenyl)benzothiazole-based (HBT-based) excited-state intramolecular proton transfer (ESIPT) compounds demonstrate aggregation-induced emission enhancement (AIEE). This phenomenon is due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state. The presence of a tert-butyl group in compounds like DHBIA significantly influences the degree of fluorescence enhancement, showing the impact of molecular structure on AIEE (Qian et al., 2007).

Antitumor Activities

Compounds derived from 2-(tert-Butyldimethylsilyl)thiazole have been synthesized and tested for antitumor activities. For instance, a compound synthesized by reacting 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde showed notable antitumor activity against specific cell lines, indicating potential therapeutic applications (Hu et al., 2010).

Insecticidal Activity

N-tert-butyl-N,N'-diacylhydrazines containing thiadiazoles, a structural class to which 2-(tert-Butyldimethylsilyl)thiazole belongs, have been synthesized and shown to possess significant insecticidal activities against certain pests. This opens up avenues for developing environmentally benign pest regulators (Wang et al., 2011).

Optoelectronic Devices

The synthesis of fused-bibenzo[c]thiophene derivatives like 2,9-bis(tert-butyldimethylsilyl)phenanthro[9,8-bc:10,1-b'c']dithiophene (PHDT-Si) contributes to the development of organic optoelectronic devices. These compounds exhibit intense photoabsorption and fluorescence properties, and they undergo electrochemically reversible oxidation processes, making them suitable for use in emitters, photosensitizers, and semiconductors (Ooyama et al., 2017).

Safety And Hazards

This compound is combustible and can cause skin and eye irritation . It should be stored under inert gas and away from moisture . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

tert-butyl-dimethyl-(1,3-thiazol-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NSSi/c1-9(2,3)12(4,5)8-10-6-7-11-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQFKRXPJSBPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440342
Record name 2-(tert-Butyldimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyldimethylsilyl)thiazole

CAS RN

137382-38-8
Record name 2-(tert-Butyldimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butyldimethylsilyl)thiazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-bromothiazole (57.4 g) in ether (70 ml) was added slowly to a solution of n-butyllithium (1.6M solution in hexane, 241 ml) in ether (700 ml) under an atmosphere of argon, maintaining the temperature below -60° C. After stirring for 1 hour at -70° C., a solution of tert-butylchlorodimethylsilane (63.0 g) in ether (70 ml) was added slowly dropwise. The reaction mixture was then allowed to warm to ambient temperature and stirred for 16 hours. Saturated aqueous sodium bicarbonate solution was added, the layers were separated, and the aqueous phase extracted twice with ether. The combined organic phases were dried (MgSO4), concentrated, and the residue was purified by column chromatography, eluting with 25% ethyl acetate/hexane (v/v), and subsequent distillation to give 2-tert-butyldimethylsilylthiazole (Q) (46 g, 58% yield) as an oil (b.p. 88°-96° C. at 10 mm of mercury); NMR: 0.38(6H,s), 0.97(9H,s), 7.51 (1H,d). 8.12(1H,d).
Quantity
57.4 g
Type
reactant
Reaction Step One
Quantity
241 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Dondoni, G Fantin, M Fogagnolo… - The Journal of …, 1988 - ACS Publications
Synthetic routes to all possible regioisomeric mono- and bis (trimethylsilyl) thiazoles as well as to the tris-(trimethylsilyl) derivative via lithiation-silylation sequences of the thiazole ring …
Number of citations: 132 pubs.acs.org
A Dondoni, AW Douglas, I Shinkai - The Journal of Organic …, 1993 - ACS Publications
In recent years one of us reported very facile and uncatalyzed replacement of the silyl group of 2-(trimethylsilyDthiazole (2-TST, 1) by various carbon electrophiles such as ketenes, acyl …
Number of citations: 22 pubs.acs.org
LF Frey, KM Marcantonio, C Chen, DJ Wallace… - Tetrahedron, 2003 - Elsevier
Compound 1 is a uniquely substituted ketone prepared via addition of a thiazole anion to an aromatic nitrile in good overall yield. An exploration into the generality of the addition of …
Number of citations: 33 www.sciencedirect.com

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